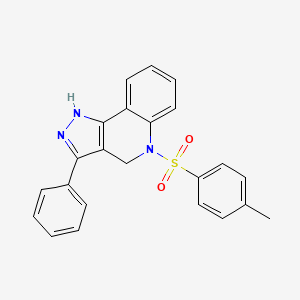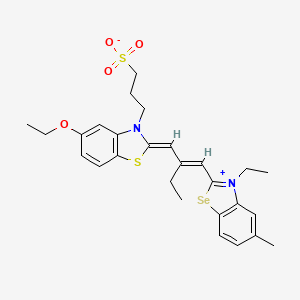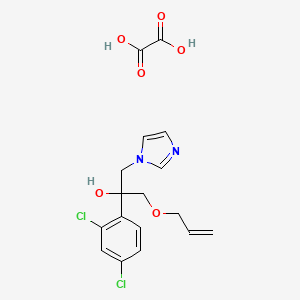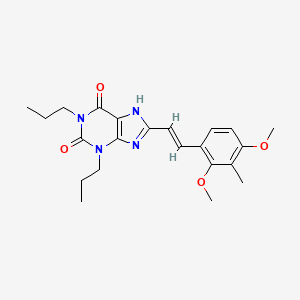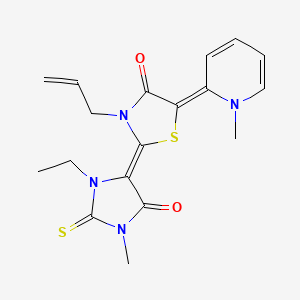
3-Allyl-2-(3-ethyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)-5-(1-methylpyridin-2(1H)-ylidene)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 267-384-1, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{C}(\text{CN})(\text{N}_2\text{H}_2)\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions, including:
Addition Polymerization: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) add to monomers, leading to the formation of polymers.
Chain Transfer Reactions: The free radicals can also participate in chain transfer reactions, where the radical is transferred to another molecule, continuing the polymerization process.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out under thermal conditions, with temperatures ranging from 60°C to 80°C. Common solvents used in these reactions include toluene, benzene, and other organic solvents that can dissolve both the initiator and the monomers.
Major Products Formed
The major products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are polymers. The specific type of polymer depends on the monomers used in the reaction. For example, the polymerization of styrene using this initiator results in polystyrene.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of various polymers, including plastics, resins, and elastomers.
Biological Studies: The compound is used in the study of radical-induced processes in biological systems, such as lipid peroxidation and DNA damage.
Material Science: It is employed in the development of advanced materials, including nanocomposites and functionalized polymers.
Industrial Applications: In industry, 2,2’-azobis(2-methylpropionitrile) is used in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. The decomposition process can be represented as follows:
[ \text{CH}_3\text{C}(\text{CN})(\text{N}_2\text{H}_2)\text{CH}_3 \rightarrow 2 \text{CH}_3\text{C}(\text{CN})\text{CH}_2\cdot + \text{N}_2 ]
The generated free radicals ((\text{CH}_3\text{C}(\text{CN})\text{CH}_2\cdot)) are highly reactive and can initiate polymerization by adding to monomers, forming new radical species that propagate the polymer chain.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) is unique in its ability to generate free radicals at relatively low temperatures compared to other radical initiators. Similar compounds include:
Benzoyl Peroxide: Another commonly used radical initiator, but it decomposes at higher temperatures and generates different radical species.
Azobisisobutyronitrile (AIBN): Similar in structure and function to 2,2’-azobis(2-methylpropionitrile), but with slightly different decomposition temperatures and radical generation rates.
The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its efficient radical generation at moderate temperatures, making it suitable for a wide range of polymerization processes.
Properties
CAS No. |
67847-13-6 |
|---|---|
Molecular Formula |
C18H20N4O2S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2E,5Z)-2-(3-ethyl-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N4O2S2/c1-5-10-22-16(24)14(12-9-7-8-11-19(12)3)26-17(22)13-15(23)20(4)18(25)21(13)6-2/h5,7-9,11H,1,6,10H2,2-4H3/b14-12-,17-13+ |
InChI Key |
SORSDDPFXXJCHX-XSZMWJROSA-N |
Isomeric SMILES |
CCN1/C(=C/2\N(C(=O)/C(=C/3\C=CC=CN3C)/S2)CC=C)/C(=O)N(C1=S)C |
Canonical SMILES |
CCN1C(=C2N(C(=O)C(=C3C=CC=CN3C)S2)CC=C)C(=O)N(C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


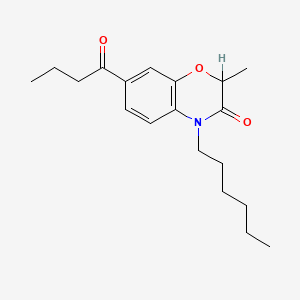
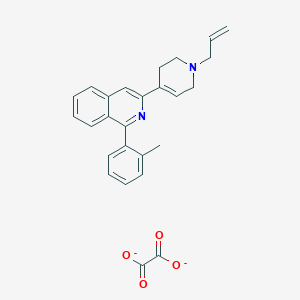


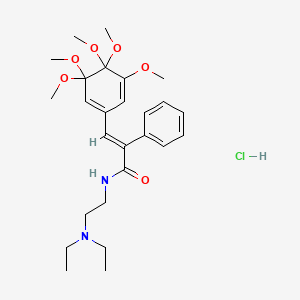
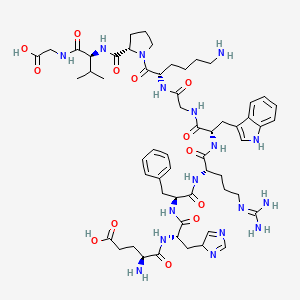
![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)
